molecular formula C9H7Cl B1591393 5-Chloro-1H-indene CAS No. 3970-51-2

5-Chloro-1H-indene

Cat. No.: B1591393
CAS No.: 3970-51-2
M. Wt: 150.6 g/mol
InChI Key: UYDGBPWSONPHKY-UHFFFAOYSA-N
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Description

5-Chloro-1H-indene is a chlorinated derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indene typically involves the chlorination of indene. One common method is the direct chlorination of indene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding indanones or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of 5-chloroindane.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

    Substitution Reactions: Various substituted indenes depending on the nucleophile used.

    Oxidation Reactions: Indanones or other oxidized derivatives.

    Reduction Reactions: 5-chloroindane.

Scientific Research Applications

5-Chloro-1H-indene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Comparison with Similar Compounds

    Indene: The parent compound without the chlorine substitution.

    5-Bromo-1H-indene: A brominated derivative with similar reactivity.

    5-Fluoro-1H-indene: A fluorinated derivative with distinct electronic properties.

Uniqueness: 5-Chloro-1H-indene is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can influence the compound’s electronic distribution, making it more reactive in certain chemical transformations compared to its non-chlorinated counterpart.

Properties

IUPAC Name

5-chloro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDGBPWSONPHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585782
Record name 5-Chloro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-51-2
Record name 5-Chloro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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